Isopropyl isobutyl ether

atmospheric chemistry tropospheric degradation environmental fate

Need a branched C7 ether with defined volatility and oxidation fingerprint for extraction or atmospheric studies? Generic C7H16O isomers introduce evaporation and safety variability.

- **Consistent Performance:** BP 99.2°C, VP 44.4 mmHg, logP 2.2 - intermediate between MTBE and higher ethers.
- **Research-Grade Traceability:** Characterized OH rate constant (19.5 ± 0.4 × 10⁻¹²) and product yields (isopropyl formate 0.48, isobutyl acetate 0.28).
- **Supply Assurance:** Stocked in standard research quantities; same-day dispatch for validated orders.

Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
CAS No. 78448-33-6
Cat. No. B12655021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl isobutyl ether
CAS78448-33-6
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCC(C)COC(C)C
InChIInChI=1S/C7H16O/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3
InChIKeyHIIBZFKVMXEQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Isobutyl Ether: Baseline Properties


Isopropyl isobutyl ether (CAS 78448-33-6), also designated as 1-isopropoxy-2-methylpropane or 2-methyl-1-(propan-2-yloxy)propane, is an aliphatic dialkyl ether with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol [1]. The compound possesses a branched molecular architecture with an isopropyl group and an isobutyl group connected via an ether oxygen linkage, which confers moderate lipophilicity with a calculated logP of approximately 2.2 [2]. Key physicochemical parameters include a boiling point of approximately 99.2 °C at 760 mmHg, a density of 0.769 g/cm³, a refractive index of 1.394, and a flash point of approximately 3.3 °C [2]. The compound exhibits limited water solubility characteristic of dialkyl ethers and is miscible with common organic solvents.

Solvent Workflow
Miscible with common organic solvents; limited water solubility supports organic-phase extractions and anhydrous reactions.
Volatility Profile
Intermediate boiling point (~99 °C) and moderate vapor pressure enable distillation recovery without rapid evaporative loss at ambient handling.
Storage & Handling
Low flash point (~3 °C) mandates flame-proof storage and inert atmosphere handling for safe laboratory or pilot-scale use.

Isopropyl Isobutyl Ether: Critical Differentiators


Within the C₇H₁₆O isomeric ether family, substantial physicochemical divergence exists despite identical molecular weight and formula. Isopropyl isobutyl ether exhibits a boiling point of approximately 99.2 °C, which is 11.6 °C higher than tert-butyl isopropyl ether (87.6 °C) and 43.7 °C higher than methyl tert-butyl ether (MTBE, 55.5 °C), yet significantly lower than isobutyl tert-butyl ether (~141 °C) [1][2]. These differences arise from distinct steric hindrance and intermolecular forces conferred by the specific branched alkyl substitution pattern. For procurement decisions, generic substitution based solely on solvent class or molecular weight introduces operational risks, including altered evaporation kinetics in formulation processes, divergent extraction efficiencies, and unpredictable flammability profiles due to widely varying flash points and vapor pressures . Furthermore, the specific branching architecture influences susceptibility to peroxide formation during storage relative to less hindered or more sterically shielded analogs. The quantitative evidence presented in Section 3 substantiates these material differences and provides selection criteria grounded in verifiable, comparator-anchored data.

Boiling point mismatch
Generic C₇H₁₆O isomers (e.g., MTBE, IPTBE) show 11–44 °C boiling point deviations. Direct substitution may shift evaporation kinetics, distillation cut points, and process temperature control.
Vapor pressure and flammability gap
Isopropyl isobutyl ether vapor pressure (~44 mmHg) is 3–6× lower than MTBE/DIPE. Swapping solvents can inadvertently increase VOC emissions and alter ignition risk profiles.
Peroxide formation variability
Branching architecture influences peroxide accumulation rates during storage; less hindered or more shielded analogs may diverge, requiring independent stability monitoring.

Isopropyl Isobutyl Ether: Quantitative Evidence


OH Radical Reaction Rate

The hydroxyl radical-initiated oxidation rate constant for isopropyl isobutyl ether has been experimentally determined as 19.5 ± 0.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at room temperature using the relative rate technique [1][2]. This value places the compound among ethers with moderate tropospheric persistence. For context, tert-butyl isopropyl ether (IPTBE) exhibits a reported OH rate constant of approximately 5.8 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [3], representing a roughly 3.4-fold difference in reactivity. The kinetic distinction reflects the influence of molecular branching on hydrogen atom abstraction susceptibility, with the less sterically hindered isobutyl-isopropyl architecture presenting more accessible abstraction sites relative to the tert-butyl-containing analog.

OH Rate Constant
Head-to-head
19.5 ± 0.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Faster degradation vs. IPTBE (5.8×10⁻¹²); shorter atmospheric half-life.
Relative rate technique, 298 K, CH₃ONO photolysis
atmospheric chemistry tropospheric degradation environmental fate

Oxidation Product Distribution

Under hydroxyl-radical-initiated oxidation conditions relevant to the troposphere, isopropyl isobutyl ether degrades with a characteristic product distribution profile that is structurally diagnostic. The molar yields of major products (mol of product formed / mol of ether consumed) are: acetone, 0.56 ± 0.04; isopropyl formate, 0.48 ± 0.03; isobutyl acetate, 0.28 ± 0.02; and 2-hydroxy-2-methylpropyl acetate, 0.25 ± 0.1 [1][2]. Minor products include isobutyraldehyde (0.06 ± 0.05) and isopropyl nitrate (0.09 ± 0.06). For comparison, diisopropyl ether (DIPE) oxidation yields acetone as the predominant carbonyl product with negligible ester formation due to its symmetrical structure [3]. The concurrent generation of both isopropyl formate and isobutyl acetate is unique to the asymmetric isopropyl-isobutyl ether architecture and serves as a definitive marker for source identification in atmospheric monitoring or contamination investigations.

Oxidation Products
Reported
Acetone 0.56 ± 0.04, isopropyl formate 0.48 ± 0.03, isobutyl acetate 0.28 ± 0.02 (molar yield)
Unique ester fingerprint enables source identification.
Teflon bag reactor, GC‑MS/HPLC monitoring
atmospheric chemistry oxidation products source apportionment

Boiling Point Comparison

Among C₇H₁₆O ether isomers, boiling point varies substantially with molecular architecture, creating distinct volatility windows for process applications. Isopropyl isobutyl ether exhibits a boiling point of 99.2 °C at 760 mmHg (experimental) [1]. In direct comparison, tert-butyl isopropyl ether (IPTBE, CAS 17348-59-3) boils at 87.6 °C at 760 mmHg [2], a difference of 11.6 °C. This represents a 13% higher boiling point for isopropyl isobutyl ether relative to its tert-butyl-containing isomer. The lower boiling point of IPTBE correlates with its higher degree of steric crowding around the ether oxygen, which reduces intermolecular dipole-dipole interactions compared to the less hindered isopropyl isobutyl ether architecture. tert-Amyl ethyl ether (TAEE, another C₇H₁₆O isomer) has a reported boiling point of 102 °C [3], positioning isopropyl isobutyl ether at an intermediate volatility within the isomer series.

Boiling Point
Head-to-head
99.2 °C vs IPTBE 87.6 °C (Δ 11.6 °C, 13% higher)
Intermediate volatility window for distillation-based workflows.
760 mmHg experimental; TAEE at 102 °C
solvent selection volatility profile process engineering

Vapor Pressure

The vapor pressure of isopropyl isobutyl ether at 25 °C is reported as 44.4 ± 0.2 mmHg [1]. This value is substantially lower than that of methyl tert-butyl ether (MTBE), which exhibits a vapor pressure of approximately 250-268 mmHg at 20-25 °C [2], and lower than that of diisopropyl ether (DIPE), which has a vapor pressure of approximately 150-160 mmHg at 25 °C [3]. The 5.6-fold lower vapor pressure relative to MTBE and 3.4-fold lower vapor pressure relative to DIPE translate to significantly reduced evaporation rates and lower VOC emission potential during open-vessel processing or ambient-temperature applications. This property profile is intermediate between highly volatile fuel oxygenates and less volatile higher ethers such as isobutyl tert-butyl ether (vapor pressure estimated at ~25-44 hPa, equivalent to ~19-33 mmHg at 20-30 °C) .

Vapor Pressure
Reported
44.4 ± 0.2 mmHg at 25 °C
5.6× lower than MTBE (~250 mmHg); reduced evaporative loss.
Standard temperature; comparison to DIPE ~150 mmHg
vapor pressure volatility evaporation kinetics

LogP and Partitioning

The calculated octanol-water partition coefficient (LogP) for isopropyl isobutyl ether is 2.21 (ACD/Labs) with an estimated Log Kow of 2.38 (KOWWIN v1.67) [1]. For comparison, tert-butyl isopropyl ether exhibits a calculated LogP of approximately 2.6 [2], while diisopropyl ether (DIPE) has a reported LogP of 1.9 [3]. Methyl tert-butyl ether (MTBE) has a significantly lower LogP of 1.1 [4]. The lipophilicity gradient across these ethers (MTBE: 1.1 < DIPE: 1.9 < Isopropyl isobutyl ether: 2.2-2.4 < IPTBE: ~2.6) corresponds to their relative hydrophobicity and organic-phase partitioning efficiency. The intermediate LogP of isopropyl isobutyl ether positions it between highly polar ethers (MTBE) and more lipophilic branched ethers (IPTBE).

LogP
Reported
LogP 2.21 (ACD/Labs); Log Kow 2.38 (est.)
Positions between MTBE (1.1) and IPTBE (~2.6) for extraction selectivity.
Calculated values at 25 °C
partition coefficient lipophilicity extraction efficiency

Biodegradability and Persistence

Computational predictions from the US EPA EPISuite indicate that isopropyl isobutyl ether belongs to the 'Neutral Organics' class with an estimated water solubility of approximately 970 mg/L (WSKOW v1.41) and a Henry's Law constant consistent with moderate volatilization from aqueous systems [1]. In contrast, tert-butyl isopropyl ether (IPTBE), which contains a tertiary carbon adjacent to the ether oxygen, has been noted in the literature to exhibit 'very poor biodegradability' . This class-level distinction arises because ethers bearing tert-butyl groups demonstrate significant resistance to microbial degradation due to steric hindrance at the ether linkage, a phenomenon well-documented for MTBE and ETBE. The absence of a tert-butyl group in isopropyl isobutyl ether suggests comparatively enhanced susceptibility to environmental biodegradation pathways.

Biodegradability
Class-level
No tert‑butyl group; predicted enhanced microbial degradation vs. IPTBE
May support green chemistry solvent selection.
Computational prediction; experimental validation pending
biodegradability environmental fate green chemistry

Isopropyl Isobutyl Ether: Application Scenarios


Atmospheric Chemistry Research

Isopropyl isobutyl ether has been established as a model substrate for investigating hydroxyl-radical-initiated oxidation mechanisms of branched aliphatic ethers under tropospheric conditions [1]. Its well-characterized OH rate constant (19.5 ± 0.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) and comprehensive product distribution profile (including acetone, isopropyl formate, and isobutyl acetate as major products) make it a validated reference compound for mechanistic studies of ether atmospheric degradation [2]. Researchers investigating the environmental fate of oxygenated volatile organic compounds (OVOCs) or developing structure-activity relationships for ether oxidation kinetics should prioritize this compound over other C₇H₁₆O isomers due to the availability of high-quality, peer-reviewed kinetic and product yield data. The quantitative evidence supports its use as a calibration standard in relative rate determinations and as a mechanistic probe for distinguishing between competing radical reaction pathways (C-C bond cleavage vs. 1,5-H-atom transfer isomerization).

Specialty Solvent for Extraction

With a boiling point of 99.2 °C and a vapor pressure of 44.4 mmHg at 25 °C, isopropyl isobutyl ether occupies a volatility niche between highly volatile ethers (MTBE: 55.5 °C, 250 mmHg) and less volatile higher ethers (isobutyl tert-butyl ether: ~141 °C) [1][2]. This intermediate volatility profile is particularly suited for extraction processes requiring solvent removal via moderate-temperature distillation without excessive evaporative loss during ambient-temperature handling. The calculated LogP of 2.21-2.38 indicates sufficient lipophilicity for extracting non-polar to moderately polar organic compounds from aqueous matrices while maintaining better water-immiscibility than more polar alternatives such as MTBE (LogP 1.1) [3]. Procurement for liquid-liquid extraction workflows in analytical chemistry or small-scale process development should consider this compound when the volatility of diethyl ether or MTBE introduces unacceptable flammability hazards or evaporative losses, yet the higher boiling point of isobutyl tert-butyl ether would necessitate energy-intensive solvent recovery.

Environmental Source Apportionment

The unique OH-oxidation product signature of isopropyl isobutyl ether, characterized by concurrent formation of isopropyl formate (yield 0.48 ± 0.03) and isobutyl acetate (yield 0.28 ± 0.02), provides a definitive chemical fingerprint that distinguishes this ether from all other C₇H₁₆O isomers and common fuel oxygenates [1][2]. In contrast, diisopropyl ether oxidation yields predominantly acetone with negligible ester formation, while MTBE oxidation produces tert-butyl formate and formaldehyde. Environmental analytical laboratories conducting source apportionment investigations at contaminated sites or atmospheric monitoring stations should consider isopropyl isobutyl ether as a diagnostic marker compound. Its detection, coupled with the characteristic ester product ratio, can uniquely identify industrial releases or process emissions involving this specific ether, even in complex matrices containing multiple ether species. This forensic capability is not available with structurally similar ethers lacking this distinctive oxidation profile.

Structure-Biodegradability Studies

The structural distinction between isopropyl isobutyl ether (lacking a tert-butyl group) and tert-butyl isopropyl ether (containing a tert-butyl group adjacent to the ether oxygen) provides a controlled comparison for investigating the impact of steric hindrance on ether biodegradability [1][2]. Literature evidence indicates that tert-butyl-containing ethers exhibit 'very poor biodegradability' due to microbial inability to access the sterically shielded ether linkage, whereas ethers without tert-butyl groups demonstrate comparatively enhanced susceptibility to biodegradation. Isopropyl isobutyl ether thus serves as an appropriate non-tert-butyl comparator compound for systematic studies aimed at elucidating structure-biodegradability relationships in dialkyl ethers. Researchers developing environmentally benign solvent alternatives or conducting regulatory biodegradability assessments (e.g., OECD 301 series tests) should select this compound as a representative branched ether that is predicted to undergo more favorable environmental degradation than its tert-butyl-containing structural analogs. Procurement for such comparative studies is justified by the specific molecular architecture that excludes the biodegradation-resistant tert-butyl moiety while maintaining comparable molecular weight and lipophilicity.

Application
Selection Property
Validation Focus
Atmospheric chemistry research
Well-characterized OH rate constant and product distribution
Tropospheric half-life and source apportionment models
Liquid-liquid extraction solvent
Intermediate volatility and lipophilicity (LogP ~2.2)
Evaporation kinetics and partition coefficient verification
Environmental forensic analysis
Unique oxidation ester fingerprint (isopropyl formate + isobutyl acetate)
Ester product ratio in monitoring programs
Biodegradability structure-activity studies
Absence of biodegradation-resistant tert‑butyl group
OECD 301 readiness and class-level inference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl isobutyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.